

Linalyl Propionate: An In-depth Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linalyl propionate*

Cat. No.: B093896

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl propionate, a naturally occurring monoterpenoid ester found in essential oils of plants like lavender and bergamot, is widely utilized as a fragrance ingredient in cosmetics, personal care products, and cleaning agents. Its pleasant floral, fruity aroma also lends itself to use as a flavoring agent in the food industry. As with any chemical substance with widespread use, a thorough understanding of its environmental fate and degradation is crucial for a comprehensive risk assessment. This technical guide provides an in-depth analysis of the available scientific data on the environmental behavior of **linalyl propionate**, focusing on its biodegradation, hydrolysis, photolysis, and potential for bioaccumulation.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. The key properties of **linalyl propionate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₂ O ₂	[1]
Molecular Weight	210.31 g/mol	[1]
CAS Number	144-39-8	[1]
Appearance	Colorless liquid	
Vapor Pressure	0.0327 hPa @ 20°C; 0.0528 hPa @ 25°C	
Water Solubility	17 mg/L @ 20°C (experimental)	[2]
Log K _{ow} (Octanol-Water Partition Coefficient)	3.8 (QSAR)	[1]
Boiling Point	115°C @ 10.00 mm Hg	[2]
Flash Point	101.4 °C	

Environmental Fate and Degradation Pathways

Linalyl propionate is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards. Its environmental risk quotients (Predicted Environmental Concentration/Predicted No Effect Concentration) are below 1, indicating a low risk to the aquatic environment based on its current volume of use. The primary degradation pathways for **linalyl propionate** in the environment are biodegradation and hydrolysis.

Biodegradation

Linalyl propionate is considered to be readily biodegradable. An experimental study following the OECD Guideline 301F for ready biodegradability (Manometric Respirometry Test) demonstrated significant mineralization of the substance.

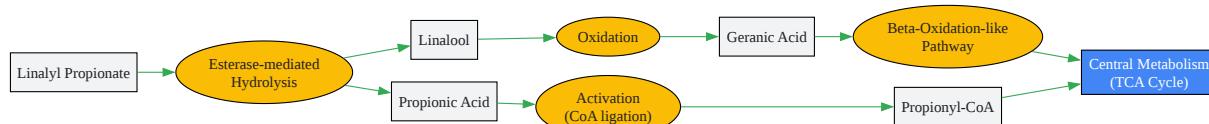
Test Guideline	Result	Duration
OECD 301F	81% biodegradation	36 days

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a screening method to assess the ready biodegradability of a chemical substance by aerobic microorganisms.

Experimental workflow for OECD 301F.

Methodology:


- **Test System:** A defined volume of mineral medium is inoculated with a small amount of activated sludge from a sewage treatment plant.
- **Test Substance Addition:** **Linalyl propionate** is added to the test vessels as the sole source of organic carbon.
- **Controls:** A blank control (inoculum only) and a reference control (a readily biodegradable substance like sodium benzoate) are run in parallel.
- **Incubation:** The sealed vessels are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days.
- **Measurement:** The consumption of oxygen is measured over the 28-day period using a manometric respirometer.
- **Calculation:** The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.

Inferred Biodegradation Pathway:

While specific studies on the enzymatic pathways for **linalyl propionate** degradation are not available, a plausible pathway can be inferred from the known metabolism of its constituent parts, linalool and propionic acid, and other terpene esters by microorganisms, particularly bacteria of the genus *Pseudomonas*.

The initial step is likely the hydrolysis of the ester bond by an esterase, yielding linalool and propionic acid. Both of these products are readily biodegradable. Propionic acid can be activated to propionyl-CoA and enter the central metabolism. Linalool, an acyclic monoterpenoid alcohol, is known to be degraded by various bacteria. The degradation of linalool often

proceeds via oxidation of the primary alcohol group to a carboxylic acid, followed by beta-oxidation-like cleavage.

[Click to download full resolution via product page](#)

*Inferred biodegradation pathway of **linalyl propionate**.*

Hydrolysis

As an ester, **linalyl propionate** is susceptible to hydrolysis, a chemical process in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is dependent on pH and temperature. While specific experimental data on the hydrolysis half-life of **linalyl propionate** is not readily available, it is expected to hydrolyze to linalool and propionic acid. Data for the structurally similar compound, linalyl acetate, shows rapid hydrolysis, particularly under acidic conditions, with a half-life of less than 5 minutes in simulated gastric fluid (low pH). In neutral and alkaline conditions, the hydrolysis rate is slower.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

The OECD 111 guideline details a tiered approach to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at pH values commonly found in the environment (pH 4, 7, and 9).

Experimental workflow for OECD 111.

Methodology:

- Tier 1 (Preliminary Test): Sterile aqueous buffer solutions at pH 4, 7, and 9, containing the test substance, are incubated at 50°C for 5 days in the dark. The concentration of the test

substance is measured at the end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

- Tier 2 (Kinetics of Hydrolysis): If significant degradation occurs in Tier 1, further testing is conducted at different temperatures to determine the hydrolysis rate constant and half-life as a function of temperature.
- Tier 3 (Identification of Hydrolysis Products): If necessary, the major hydrolysis products are identified.

Photolysis

Photolysis is the degradation of a chemical by light. For direct photolysis to occur, a chemical must absorb light in the environmentally relevant spectrum (wavelengths >290 nm). The UV-Visible spectrum for **linalyl propionate** shows no absorbance in this range. Therefore, direct photolysis is not expected to be a significant degradation pathway for **linalyl propionate** in the aquatic environment.

Experimental Protocol: OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis

The OECD 316 guideline describes a method to determine the potential for direct photolysis of a chemical in water.

Experimental workflow for OECD 316.

Methodology:

- Test Solution: A sterile aqueous solution of the test substance is prepared.
- Irradiation: The solution is exposed to a light source that simulates natural sunlight (wavelengths > 290 nm).
- Dark Control: A parallel experiment is conducted in the dark to account for any degradation not caused by light (e.g., hydrolysis).
- Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of the parent compound and any major transformation products.

- Calculation: The data is used to calculate the photolysis rate constant, half-life, and quantum yield.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for bioaccumulation is often estimated by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. A screening-level BCF for **linalyl propionate** has been predicted using EPI Suite™ v4.11 to be 768 L/kg. While this value suggests a potential for bioaccumulation, **linalyl propionate** is not classified as bioaccumulative under the IFRA standards, likely due to its rapid metabolism and degradation.

Experimental Protocol: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure

The OECD 305 guideline provides a method for determining the bioconcentration factor (BCF) of a chemical in fish.

Experimental workflow for OECD 305.

Methodology:

- Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period (typically 28 days) until a steady state is reached.
- Depuration Phase: The fish are then transferred to clean water and the rate at which the chemical is eliminated from their bodies is measured.
- Sampling and Analysis: Fish and water samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.
- Calculation: The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Ecotoxicity

The ecotoxicity of **linalyl propionate** has been evaluated. An algae growth inhibition test conducted according to the OECD 201 guideline resulted in a 72-hour EC₅₀ value of 2 mg/L.

Test Guideline	Organism	Endpoint	Value
OECD 201	Algae	72-h EC ₅₀ (growth rate)	2 mg/L

Conclusion

Based on the available scientific data, **linalyl propionate** is not expected to persist in the environment. It is readily biodegradable and is expected to undergo hydrolysis to form linalool and propionic acid, both of which are also readily biodegradable. Direct photolysis is not a significant degradation pathway. While the predicted BCF suggests some potential for bioaccumulation, the rapid metabolism and degradation of the substance likely mitigate this, and it is not classified as bioaccumulative. The overall environmental risk of **linalyl propionate**, based on its current usage, is considered to be low. This technical guide provides a comprehensive overview of the environmental fate and degradation of **linalyl propionate**, supported by experimental data and standardized testing protocols, to inform researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- To cite this document: BenchChem. [Linalyl Propionate: An In-depth Technical Guide to its Environmental Fate and Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093896#environmental-fate-and-degradation-of-linalyl-propionate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com